

Application Note: Advanced Profiling of Sulfadimethoxine Impurity C

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Compound of Interest

Compound Name: Sodium N-acetylsulfanilate

CAS No.: 6034-54-4

Cat. No.: B13753185

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Executive Summary & Strategic Context

In the synthesis and stability profiling of Sulfadimethoxine (a long-acting sulfonamide antibiotic), Impurity C represents a critical process-related impurity. Unlike degradation products that arise from the drug molecule itself, Impurity C is typically a hydrolysis product of the key starting material, N-acetylsulfanilyl chloride.

Its presence indicates inefficiencies in the upstream synthesis or moisture contamination of raw materials. Because it possesses a highly polar sulfonic acid moiety, Impurity C exhibits distinct chromatographic behavior compared to the amphoteric parent drug, often eluting near the void volume in standard Reverse Phase (RP) methods. This guide provides a protocol optimized to retain and resolve this polar species.

Chemical Identity Card

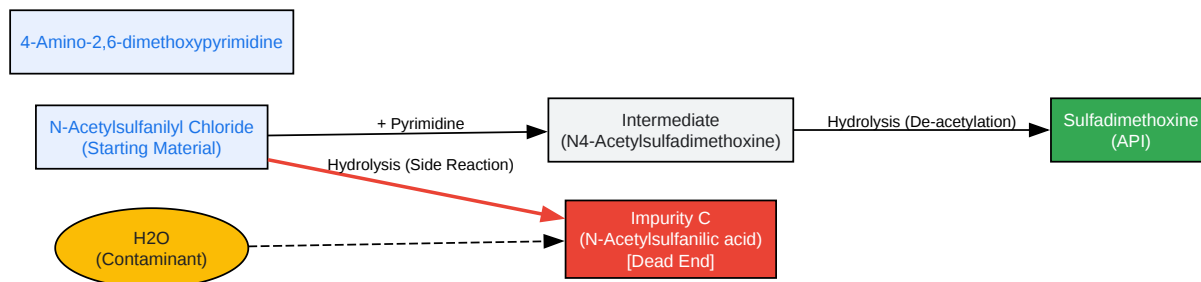
| Property | Detail |
|-------------------|---|
| Common Name | Sulfadimethoxine Impurity C (EP) |
| Chemical Name | 4-(acetylamino)benzenesulfonic acid |
| Synonym | N-Acetylsulfanilic acid |
| CAS Number | 121-62-0 |
| Molecular Formula | C H NO S |
| Molecular Weight | 215.23 g/mol |
| Function | Synthesis Precursor Byproduct / Hydrolysis Product |

Mechanism of Formation (Root Cause Analysis)

Understanding the origin of Impurity C is essential for control strategy. Sulfadimethoxine is synthesized via the condensation of N-acetylsulfanilyl chloride with 4-amino-2,6-dimethoxypyrimidine.

- **Primary Pathway:** The sulfonyl chloride group reacts with the amino group of the pyrimidine.
- **Impurity Pathway:** In the presence of residual water, the highly reactive sulfonyl chloride hydrolyzes to the sulfonic acid (Impurity C), terminating the reaction chain for that molecule.

Visualization: Impurity Genesis Pathway



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Figure 1: Mechanistic pathway showing the divergence of the starting material into the active pharmaceutical ingredient (API) versus the hydrolytic degradation to Impurity C.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Because Impurity C contains a sulfonic acid group (

), it remains ionized (negatively charged) across the entire standard pH range (pH 2–8). This makes it unretained on standard C18 columns if the mobile phase organic content is too high.

The Solution: Use a "High-Aqueous Start" gradient or a column capable of retaining polar acids (e.g., C18-Aq or Polar-Embedded phases).

Instrumentation & Conditions[2]

- System: UHPLC or HPLC equipped with a Photodiode Array (PDA) Detector.
- Column: Phenomenex Kinetex 2.6 μm C18 (100 x 4.6 mm) or equivalent (End-capped, high surface area).
- Column Temperature: 30°C.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 265 nm (Max absorption for sulfanilic core) and 254 nm.

- Injection Volume: 10 μ L.

Mobile Phase Composition

- Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (), adjusted to pH 3.0 with Dilute Phosphoric Acid.
 - Why pH 3.0? While Impurity C is fully ionized, the parent Sulfadimethoxine (amphoteric) needs pH control to prevent peak tailing. Low pH suppresses silanol activity.
- Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to hold low organic initially to retain the polar Impurity C, then ramp up to elute the hydrophobic parent drug.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
|------------|---------------------------|------------------------|--|
| 0.0 | 97 | 3 | Elution of Impurity C (approx 2-4 min) |
| 5.0 | 97 | 3 | Isocratic Hold |
| 20.0 | 50 | 50 | Ramp to elute Sulfadimethoxine |
| 25.0 | 50 | 50 | Wash |
| 26.0 | 97 | 3 | Re-equilibration |
| 35.0 | 97 | 3 | End |

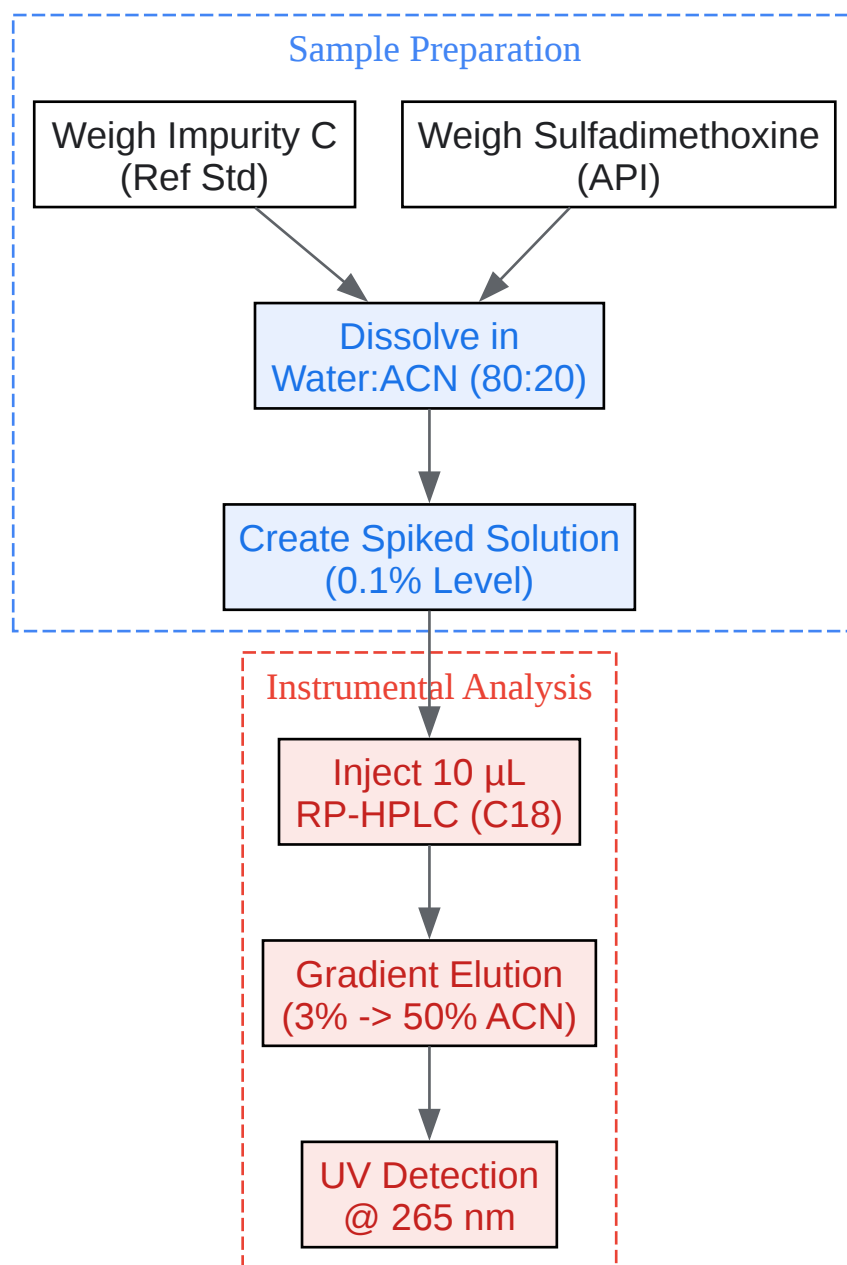
Experimental Workflow: Standard Preparation

Self-Validating Step: Due to the extreme polarity difference between Impurity C and Sulfadimethoxine, solubility can be a challenge. Impurity C is water-soluble; Sulfadimethoxine is not.

Protocol Steps:

- Diluent Preparation: Mix Water:Acetonitrile (80:20 v/v).
 - Logic: Sufficient organic to dissolve the parent drug, sufficient water to keep the buffer salts soluble and Impurity C stable.
- Stock Solution A (Impurity C):
 - Weigh 5.0 mg of Sulfadimethoxine Impurity C Reference Standard.
 - Transfer to a 50 mL volumetric flask.
 - Dissolve in Diluent and dilute to volume (Concentration: 100 µg/mL).
- Stock Solution B (API):
 - Weigh 50.0 mg of Sulfadimethoxine API.
 - Dissolve in 50 mL Diluent (Concentration: 1000 µg/mL).
- System Suitability Solution:
 - Spike Stock B with Stock A to achieve a final concentration of 0.1% Impurity C relative to the API (1 µg/mL Impurity C + 1000 µg/mL API).

Workflow Visualization



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Figure 2: Step-by-step analytical workflow from sample preparation to detection.

Validation Parameters & Acceptance Criteria

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during system suitability testing.

| Parameter | Acceptance Criteria | Scientific Rationale |
|-------------------------------|--------------------------------|--|
| Resolution () | between Impurity C and Void | Impurity C elutes early. It must be distinguished from the unretained solvent front (). |
| Tailing Factor () | | Sulfonic acids can interact with metals in the HPLC system; good tailing indicates a clean system and passivated column. |
| Signal-to-Noise (S/N) | at Limit of Quantitation (LOQ) | Ensures sensitivity to detect the impurity at 0.05% levels (reporting threshold). |
| Relative Retention Time (RRT) | Impurity C | Confirms the identity of the peak as the highly polar species relative to the parent drug (RRT = 1.0). |

References

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- Veeprho Laboratories. Sulfadimethoxine Impurity Profiling. (Confirms Impurity C identity).

Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated in the user's specific laboratory environment according to local regulatory guidelines (e.g., FDA, EMA).

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Sources

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- To cite this document: BenchChem. [Application Note: Advanced Profiling of Sulfadimethoxine Impurity C]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13753185/docs#application-note-advanced-profiling-of-sulfadimethoxine-impurity-c>]

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